Cyclohexyl 2,3-dimethylphenyl ketone CAS number 898769-12-5
Cyclohexyl 2,3-dimethylphenyl ketone CAS number 898769-12-5
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and application of Cyclohexyl 2,3-dimethylphenyl ketone .
Executive Summary
Cyclohexyl 2,3-dimethylphenyl ketone (CAS 898769-12-5) is a specialized aryl-cyclohexyl scaffold used primarily as a high-value intermediate in the synthesis of CNS-active pharmaceutical candidates.[1] Characterized by its sterically congested 2,3-dimethyl substitution pattern, this compound serves as a critical divergent point for the development of arylcyclohexylamines (NMDA receptor antagonists) and sigma receptor ligands .[1]
This guide outlines the physicochemical profile, regiospecific synthesis strategies, and downstream applications of this compound, providing researchers with a roadmap for utilizing this scaffold in lead optimization.[1]
Chemical Identity & Physicochemical Profile
Understanding the lipophilicity and steric environment of CAS 898769-12-5 is essential for predicting the pharmacokinetic behavior of its derivatives.[1]
Identification Data
| Parameter | Detail |
| IUPAC Name | Cyclohexyl(2,3-dimethylphenyl)methanone |
| Common Name | Cyclohexyl 2,3-dimethylphenyl ketone |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| SMILES | CC1=C(C)C(C(=O)C2CCCCC2)=CC=C1 |
| InChI Key | DTBVCMBEIHFYBA-UHFFFAOYSA-N |
Physicochemical Properties (Computed)
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity; derivatives likely cross the Blood-Brain Barrier (BBB).[1] |
| H-Bond Acceptors | 1 (Ketone) | Suitable for hydrogen bonding with receptor pockets (e.g., serine residues).[1] |
| H-Bond Donors | 0 | Non-polar surface area dominates.[1] |
| Rotatable Bonds | 2 | Rigid core (phenyl-carbonyl-cyclohexyl) restricts conformational entropy.[1] |
| Topological Polar Surface Area | 17.1 Ų | Excellent membrane permeability profile.[1] |
Synthetic Architectures: Regiospecific Construction
The synthesis of the 2,3-dimethyl isomer presents a regiochemical challenge. Direct Friedel-Crafts acylation of o-xylene typically favors the 3,4-dimethyl isomer due to steric hindrance at the 2,3-position.[1] Therefore, a Grignard-mediated approach is the requisite protocol for high-fidelity synthesis.[1]
Protocol: Grignard Addition to Nitrile (The "Nitrile Route")
This method avoids the over-addition often seen with acid chlorides and ensures the carbonyl is placed exactly at the 1-position relative to the 2,3-methyl groups.[1]
Reagents:
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Precursor A: 1-Bromo-2,3-dimethylbenzene[1]
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Precursor B: Cyclohexanecarbonitrile[1]
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[1]
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Catalyst: Iodine (initiator)[1]
Step-by-Step Methodology:
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Formation of Grignard Reagent:
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Charge a flame-dried 3-neck flask with magnesium turnings (1.1 eq) and anhydrous THF under Argon.
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Add a crystal of iodine and 10% of the 1-Bromo-2,3-dimethylbenzene solution.[1] Heat gently to initiate.[1]
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Dropwise add the remaining bromide solution, maintaining a gentle reflux.[1] Stir for 1 hour post-addition to ensure formation of (2,3-dimethylphenyl)magnesium bromide.
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Nucleophilic Attack:
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Hydrolysis:
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Cool to 0°C. Quench with cold aqueous HCl (2M). The acidic hydrolysis converts the intermediate imine salt directly to the ketone.[1]
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Critical Control Point: Ensure hydrolysis is complete (monitor via TLC) before extraction, as the sterically hindered imine can be stable.
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Workup:
Visualization of Synthetic Pathways
The following diagram illustrates the logic flow between the "Nitrile Route" (Preferred) and the "Acid Chloride Route" (Alternative), highlighting the critical intermediate steps.
Figure 1: Comparative synthetic routes. Route A (Nitrile) is preferred for regiochemical purity and preventing over-addition.[1]
Downstream Applications: The "Why"
In drug discovery, CAS 898769-12-5 is rarely the endpoint.[1] It is a divergent scaffold . The steric clash provided by the 2,3-dimethyl system (ortho-substitution) twists the phenyl ring out of planarity with the carbonyl, creating a unique 3D topology that differs from the flatter "phenyl cyclohexyl ketone" analogs.[1]
Primary Workflow: Reductive Amination
The most common application is the conversion to N-substituted amines .[1]
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Target Class: NMDA Receptor Antagonists / Dissociative Anesthetics.[1]
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Mechanism: The ketone is condensed with an amine (e.g., ethylamine, pyrrolidine) to form an imine, which is then reduced (using NaBH₄ or NaBH₃CN).[1]
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SAR Insight: The 2,3-dimethyl substitution often increases potency or selectivity by restricting rotation, potentially locking the molecule in a bioactive conformation.[1]
Secondary Workflow: Grignard Addition
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Target Class: Tertiary Alcohols (Cannabinoid mimetics / Opioid potentiators).[1]
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Reaction: Addition of a second aryl or alkyl Grignard to the ketone.[1]
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Result: A highly lipophilic tertiary alcohol with a quaternary center, often resistant to metabolic degradation.[1]
Visualization of Downstream Logic
Figure 2: Divergent synthesis pathways transforming the ketone scaffold into bioactive pharmacophores.[1]
Safety & Handling (GHS Standards)
While specific toxicological data for this exact isomer is limited, it shares hazard profiles with related aryl ketones.[1] Treat as a potent bioactive intermediate.[1]
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Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73011639, Cyclohexyl-3,4-dimethylphenyl ketone (Isomer Comparison). Retrieved from [Link]
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NIST Chemistry WebBook. (2025).[1] Phenyl cyclohexyl ketone (General Class Properties). SRD 69.[1][5] Retrieved from [Link][1][5]
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BuyersGuideChem. (2026). Cyclohexyl 2,3-dimethylphenyl ketone Suppliers and Properties. Retrieved from [Link]
